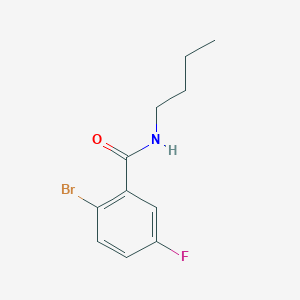

2-溴-N-丁基-5-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-butyl-5-fluorobenzamide is a useful research compound. Its molecular formula is C11H13BrFNO and its molecular weight is 274.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-N-butyl-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-butyl-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与化学应用

2-氟-4-溴联苯的实用合成

该研究概述了一种合成 2-氟-4-溴联苯的实用方法,该化合物与 2-溴-N-丁基-5-氟苯甲酰胺具有相似的卤代取代模式。此类化合物是制造氟比洛芬等材料的关键中间体,表明它们在合成有机化学和药物制造中的重要性。合成过程突出了制造卤代化合物的挑战和创新,这对于开发具有潜在药物化学和材料科学应用的各种化学实体至关重要 (邱亚楠等人, 2009)。

晶体结构与材料科学

4-溴苯甲酰胺与正烷二羧酸共晶体中的合成子模块化

本研究探索了共晶体中的晶体结构和相互作用,包括 4-溴苯甲酰胺,这是一种与本主题在结构上相关的化合物。了解这些分子相互作用对于设计具有所需特性的新材料至关重要,例如具有改善溶解度或稳定性的药物共晶体。本研究为晶体工程和材料科学领域做出了贡献,展示了卤代苯甲酰胺在开发新材料中的潜力 (Srinu Tothadi 等人, 2013)。

环境与健康影响研究

水生环境中对羟基苯甲酸酯的出现、归宿和行为

虽然与 2-溴-N-丁基-5-氟苯甲酰胺没有直接关系,但本综述讨论了对羟基苯甲酸酯对环境的影响,对羟基苯甲酸酯与溴氟苯甲酰胺一样,是用于各种产品中的合成有机化合物。它阐述了了解合成化合物的环境归宿和行为的必要性,包括生物蓄积和转化产物的可能性。此类研究对于评估和减轻工业中使用的化学化合物对环境的影响至关重要 (Camille Haman 等人, 2015)。

安全和危害

While specific safety and hazard information for 2-Bromo-N-butyl-5-fluorobenzamide is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

2-bromo-N-butyl-5-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKWJFNGQIMVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640898 |

Source

|

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-19-8 |

Source

|

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)